molecular formula C₁₃H₉D₇O₇ B1152766 p-Cresol Glucuronide-d7

p-Cresol Glucuronide-d7

Cat. No.: B1152766
M. Wt: 291.31
Attention: For research use only. Not for human or veterinary use.
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Description

p-Cresol Glucuronide-d7 is a deuterium-labelled stable isotope critical for the accurate quantification of p-cresol glucuronide (pCG), a key host-microbiome co-metabolite, in complex biological matrices. The application of this internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is essential for advancing research into the gut-brain axis, chronic disease progression, and the metabolic interplay between host and microbiota. As a gut-derived metabolite, p-cresol is produced by bacterial fermentation of tyrosine and is rapidly conjugated in the host liver and colon mucosa to form p-cresol glucuronide (pCG) and p-cresol sulfate (pCS). The accurate measurement of pCG is a growing focus in toxicology and physiology. Research indicates that pCG is not merely a detoxification product but a biologically active molecule in its own right. It has been identified as a relevant marker in nephrology, where its serum levels rise with declining renal function and can predict the progression of chronic kidney disease (CKD). Beyond nephrology, pCG is gaining interest in neurology due to its activity on the gut-brain axis; studies show it can influence blood-brain barrier (BBB) integrity and antagonize the permeabilizing effects of endotoxin at the TLR4 receptor. Furthermore, metabolomics studies have highlighted pCG's potential as a non-invasive urinary biomarker in oncology, particularly for renal cell and bladder cancers. The use of this compound as an internal standard is fundamental for achieving high-quality analytical data. It corrects for variability in sample preparation and ionization efficiency during LC-MS/MS analysis, enabling reliable and precise measurement of endogenous pCG levels in research samples, including serum, plasma, and urine. This precision is vital for exploring the complex roles of gut microbiome metabolites in human health and disease.

Properties

Molecular Formula

C₁₃H₉D₇O₇

Molecular Weight

291.31

Synonyms

4-Methylphenyl β-D-Glucopyranosiduronic Acid-d7;  β-D-p-Tolyl-glucopyranosiduronic Acid; -d7 p-Tolyl-β-D-glucosiduronic Acid-d7;  4-Cresol Glucuronide-d7;  p-Methylphenyl-β-D-glucopyranosiduronic Acid-d7;  p-Tolyl-β-glucuronic Acid-d7

Origin of Product

United States

Synthesis and Characterization of P Cresol Glucuronide D7

Synthetic Methodologies for Deuterated Glucuronides

The generation of deuterated glucuronides is a specialized area of chemical synthesis that typically involves the coupling of a deuterated aglycone (in this case, p-Cresol-d7) with a protected glucuronic acid derivative. While enzymatic methods using UDP-glucuronosyltransferases (UGTs) are crucial for metabolic studies, chemical synthesis remains the primary route for producing the high-purity, stable isotope-labeled standards required for analytical applications. hyphadiscovery.comcaymanchem.com

A common and effective strategy for synthesizing glucuronides is the Koenigs-Knorr reaction or its modern variants. This approach involves the reaction of an aglycone with a glycosyl halide or another derivative with a good leaving group at the anomeric carbon. A plausible synthetic pathway for p-Cresol (B1678582) Glucuronide-d7 would begin with commercially available, perdeuterated p-Cresol (p-Cresol-d7). This labeled aglycone is then reacted with a protected glucuronic acid donor, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.

The reaction is typically promoted by a heavy metal salt, like silver carbonate or mercuric cyanide, to facilitate the formation of the β-glycosidic bond. Following the coupling reaction, a deprotection step is necessary to remove the acetyl protecting groups from the glucuronic acid moiety and hydrolyze the methyl ester. This is generally achieved under mild basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) followed by aqueous hydrolysis, to yield the final product, p-Cresol Glucuronide-d7. rsc.orgnih.gov An alternative advanced method involves using a deuterated trichloroacetimidate (B1259523) precursor of glucuronic acid, which can offer excellent yields and stereoselectivity for creating deuterated drug glucuronides. nih.gov

Isotopic Purity Assessment and Structural Elucidation Techniques for Labeled Compounds

The validation of a newly synthesized isotopically labeled compound is a critical process that confirms its identity, structural integrity, and, most importantly, its isotopic purity and enrichment. rsc.org A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for the comprehensive characterization of these molecules. nih.gov

High-Resolution Mass Spectrometry (HR-MS): HR-MS is a primary technique for determining the isotopic purity of a deuterated compound. nih.gov By analyzing the full scan mass spectrum, one can observe the distribution of isotopologues—molecules that differ only in their isotopic composition. For this compound, the analysis would focus on the relative abundance of the fully deuterated ion ([M+H]⁺ at the expected m/z for the d7 species) compared to ions corresponding to under-deuterated species (d6, d5, etc.) and the non-deuterated (d0) compound. rsc.org The percentage of isotopic purity is calculated from the integrated signals of these various isotopic ions. rsc.org

Table 1: Illustrative HR-MS Data for Isotopic Purity Assessment of a this compound Sample

IsotopologueDescriptionExpected [M+H]⁺ (m/z)Relative Abundance (%)
d7Fully Labeled292.1598.5
d6Partially Labeled291.141.2
d5Partially Labeled290.130.2
d0Unlabeled285.09<0.1

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the structural integrity of the molecule and verifying the specific positions of the deuterium (B1214612) labels. nih.gov

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the aromatic ring and the methyl group of the p-cresol moiety should be absent or significantly diminished. The remaining signals should correspond only to the protons on the glucuronide ring, confirming that deuteration occurred at the intended positions.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing definitive evidence of the labeling positions. The spectrum would show signals at chemical shifts corresponding to the aromatic and methyl positions of the cresol (B1669610) ring.

The combination of these techniques ensures that the synthesized this compound standard is structurally correct and possesses the high isotopic purity required for its use in sensitive analytical methods. rsc.org Molecular rotational resonance (MRR) spectroscopy represents an emerging and powerful analytical technique that can also provide a complete description of the isotopic composition in a complex mixture of isotopomers. acs.org

Analytical Applications of P Cresol Glucuronide D7 in Quantitative Metabolomics

Role as an Internal Standard in Mass Spectrometry-Based Methods

The primary analytical application of p-Cresol (B1678582) Glucuronide-d7 is its use as an internal standard in mass spectrometry. This role is pivotal for accurate quantification of its non-labeled counterpart, p-Cresol Glucuronide, a metabolite that accumulates in patients with chronic kidney disease (CKD). researchgate.netnih.gov

Stable Isotope Dilution Mass Spectrometry (SID-MS) Principles

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a robust analytical technique for quantitative analysis. The core principle of SID-MS involves adding a known amount of a stable isotope-labeled version of the analyte of interest (in this case, p-Cresol Glucuronide-d7) to a sample before processing. nih.gov This "spiked" sample is then analyzed by mass spectrometry.

Because the stable isotope-labeled internal standard is chemically identical to the endogenous analyte, it behaves similarly during sample preparation, chromatography, and ionization. researchgate.net Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the internal standard, the concentration of the analyte in the original sample can be determined with high accuracy and precision. nih.gov

Advantages of Deuterated Analogs as Internal Standards in Biological Matrices

The use of deuterated analogs like this compound as internal standards offers significant advantages, especially when analyzing complex biological matrices such as plasma, serum, or urine. kcasbio.commdpi.com

Key advantages include:

Correction for Matrix Effects : Biological samples contain numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. kcasbio.com Since the deuterated internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects. clearsynth.com This allows for the normalization of the analyte signal, thereby improving the accuracy of quantification. clearsynth.comwisdomlib.org

Compensation for Sample Loss : During the multi-step process of sample preparation (e.g., protein precipitation, extraction, and derivatization), some of the analyte may be lost. The deuterated internal standard accounts for these losses, as it is lost at the same rate as the unlabeled analyte. researchgate.net

Improved Precision and Accuracy : By correcting for variations in sample preparation and instrumental analysis, deuterated internal standards significantly enhance the precision and accuracy of the quantitative results. clearsynth.com They serve as reliable calibration reference points. clearsynth.com

Method Robustness : The inclusion of a stable isotope-labeled internal standard makes the analytical method more robust and less susceptible to variations in experimental conditions. clearsynth.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The development and validation of robust LC-MS/MS assays are essential for the reliable quantification of p-Cresol Glucuronide in clinical and research settings. This compound is instrumental in this process.

Chromatographic Separation Strategies for this compound and Related Metabolites

Effective chromatographic separation is crucial to distinguish p-Cresol Glucuronide from other related metabolites and isomers present in biological samples. Reversed-phase chromatography is a commonly employed technique.

One study detailed a method using a reversed-phase/cation-exchange/anion-exchange tri-modal column for the simultaneous quantification of various uremic toxins, including p-Cresol Glucuronide. nih.gov This approach, combined with optimized mobile phase and gradient conditions, achieved satisfactory retention and peak resolution that would be difficult with a single stationary phase system. nih.gov Another strategy involves using a C18 column with a mobile phase consisting of acetonitrile, water, and formic acid in an isocratic elution mode. scienceopen.com

Mass Spectrometric Detection Parameters (e.g., Multiple Reaction Monitoring, Ionization Modes)

For sensitive and selective detection, tandem mass spectrometry (MS/MS) is typically used, often in the Multiple Reaction Monitoring (MRM) mode. researchgate.netirsst.qc.ca This involves selecting the precursor ion of the analyte and its internal standard and then monitoring specific product ions after fragmentation.

Negative electrospray ionization (ESI) is a common ionization mode for the analysis of p-Cresol Glucuronide and its deuterated analog. mdpi.com The specific mass transitions monitored in MRM mode are critical for selectivity.

Table 1: Exemplary MRM Transitions for p-Cresol Glucuronide and its Deuterated Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
p-Cresol Glucuronide282.85106.95Negative ESI
This compound290.00114.00Negative ESI

Data derived from a study on the effects of p-Cresol on HepaRG cells. mdpi.com

Method Validation Parameters Relevant to Stable Isotope Standards (e.g., Linearity, Accuracy, Precision, Matrix Effects)

Validation of an LC-MS/MS method using a stable isotope standard is performed according to guidelines from regulatory bodies. Key validation parameters include:

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely utilized analytical technique in quantitative metabolomics. It allows for the non-destructive analysis of complex biological samples, providing detailed structural and quantitative information on a wide range of metabolites simultaneously. nih.govnih.govnih.gov One of the key strengths of NMR is its inherent quantitative nature, where the signal intensity is directly proportional to the number of nuclei, enabling the determination of metabolite concentrations. nih.govnih.gov However, the metabolic profiling of biofluids like plasma or urine presents significant challenges due to the complexity of the sample matrix, leading to severe spectral overlap where signals from different metabolites obscure one another. frontiersin.org

To overcome these limitations and enhance the accuracy of quantification, stable isotope-labeled internal standards are employed. nih.govfrontiersin.org this compound serves as an exemplary internal standard for NMR-based metabolic profiling, particularly for the quantification of the endogenous metabolite p-Cresol Glucuronide. Isotopic labeling with deuterium (B1214612) (²H) is a strategic approach that allows researchers to create a standard that is chemically and structurally almost identical to the analyte of interest but is distinguishable in an NMR spectrum. clearsynth.com

The primary advantage of using a deuterated standard like this compound is that the substitution of protons (¹H) with deuterons (²H) at specific positions on the molecule effectively removes their signals from the ¹H NMR spectrum. This is because deuterium resonates at a completely different frequency from protons. When this compound is deuterated on the aromatic ring and the methyl group of the cresol (B1669610) moiety, its ¹H NMR spectrum is significantly simplified compared to the unlabeled compound. The complex aromatic signals and the prominent methyl singlet of the endogenous p-Cresol Glucuronide are absent in the deuterated standard. This leaves the signals from the glucuronide portion of the molecule, which can be used for quantification without interference from the crowded aromatic region of the spectrum.

By adding a known concentration of this compound to a biological sample, it serves as a precise reference point. Since the deuterated standard has nearly identical physicochemical properties to the natural analyte, it experiences similar effects during sample preparation and analysis, helping to correct for variations in sample matrix and experimental conditions. clearsynth.com Researchers can accurately determine the concentration of endogenous p-Cresol Glucuronide by comparing the integral of one of its unique, non-overlapping signals to the integral of a known signal from the deuterated internal standard. clearsynth.com

The use of this compound is particularly valuable for studying the metabolism of p-cresol, a uremic toxin produced by gut bacteria from the amino acid tyrosine. hmdb.cacaymanchem.com Accurate quantification of its major metabolite, p-Cresol Glucuronide, is crucial in clinical research, especially in studies related to chronic kidney disease.

The table below illustrates the expected ¹H NMR signals for p-Cresol Glucuronide and highlights how deuteration in this compound provides unique, non-overlapping signals ideal for its use as an internal standard.

CompoundProton AssignmentPredicted Chemical Shift (ppm) in D₂OSignal CharacteristicsRole in Quantification
p-Cresol GlucuronideAromatic (H2', H6')~7.15DoubletAnalyte signal, prone to overlap
p-Cresol GlucuronideAromatic (H3', H5')~7.08DoubletAnalyte signal, prone to overlap
p-Cresol GlucuronideMethyl (CH₃)~2.29SingletAnalyte signal, can overlap with other methyl groups
p-Cresol GlucuronideAnomeric (H1)~5.05DoubletAnalyte signal, potentially clearer region
This compoundAromatic ProtonsN/A (Replaced by Deuterium)No SignalEliminates interference in the aromatic region
This compoundMethyl ProtonsN/A (Replaced by Deuterium)No SignalEliminates interference from the prominent methyl signal
This compoundAnomeric (H1)~5.05DoubletClear, non-overlapping reference signal for quantification

Research Applications in Metabolic Pathway Elucidation

Investigating Glucuronidation Pathways of p-Cresol (B1678582) Using Deuterated Probes

Deuterated probes such as p-Cresol-d7 are instrumental in dissecting the specifics of the glucuronidation pathway, a major route for p-Cresol detoxification and elimination. By using a labeled substrate, researchers can precisely track its conversion to p-Cresol Glucuronide-d7, free from interference from endogenous p-Cresol or its metabolites.

Studies utilizing human liver and kidney microsomes, along with recombinant human UGT enzymes, have identified UGT1A6 and UGT1A9 as the primary isoforms responsible for the glucuronidation of p-Cresol. nih.govcaymanchem.com In these experiments, a labeled substrate like p-Cresol-d7 can be incubated with specific, individual UGT isoforms. The subsequent formation of this compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a clear measure of each isoform's catalytic activity.

Research has demonstrated that UGT1A6 is the predominant enzyme for p-Cresol glucuronidation in the human liver, contributing to approximately 78.4%–81.3% of the activity. nih.gov In the kidneys, UGT1A6 also plays a major role (54.3%–62.9% contribution), while UGT1A9 provides a more substantial contribution (35.5%) compared to its role in the liver. nih.gov The contributions of these isoforms can vary among individuals. nih.gov

Table 1: Relative Contribution of UGT Isoforms to p-Cresol Glucuronide Formation

TissueUGT IsoformRelative Contribution (%)Reference
Pooled Human Liver MicrosomesUGT1A678.4 - 81.3 nih.gov
Pooled Human Liver MicrosomesUGT1A92.8 nih.gov
Pooled Human Kidney MicrosomesUGT1A654.3 - 62.9 nih.gov
Pooled Human Kidney MicrosomesUGT1A935.5 nih.gov

In enzyme kinetic studies, p-Cresol-d7 serves as a tracer to determine key parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax). The use of a labeled substrate allows for precise quantification of the resulting this compound, which is essential for accurate kinetic modeling.

The kinetics of p-Cresol glucuronidation have been found to differ between the primary isoforms. The formation of p-Cresol glucuronide by UGT1A6 and in pooled human liver microsomes is best described by the Hill equation, which suggests cooperative binding. nih.gov In contrast, the activity of UGT1A9 and pooled human kidney microsomes follows a substrate inhibition model, where the reaction rate decreases at high substrate concentrations. nih.govresearchgate.net While specific kinetic values from studies using the deuterated form are not detailed in the available literature, the principle relies on its precise measurement. This compound is often used as an internal standard in such assays to ensure accurate quantification.

Tracing p-Cresol Metabolism in In Vitro and In Vivo Research Models

Stable isotope-labeled p-Cresol-d7 is an ideal tracer for studying the fate of p-Cresol in complex biological systems, from cell cultures to whole-organism models.

The human hepatoma cell line, HepaRG, is a widely used in vitro model because it retains many metabolic activities of primary human hepatocytes. nih.gov When HepaRG cells are incubated with p-Cresol-d7, researchers can monitor the uptake of the compound and its subsequent conversion into labeled metabolites like this compound and p-Cresol Sulfate-d7 over time. nih.govnih.gov This approach helps to characterize the metabolic capacity of the cells and to investigate how different conditions or co-administered substances might affect p-Cresol metabolism. For example, studies have shown that p-Cresol glucuronide is the predominant metabolite generated from p-Cresol exposure in HepaRG cells. nih.gov

Table 2: Example of Metabolite Formation in HepaRG Cells after p-Cresol Exposure

p-Cresol Exposure Concentration (µM)Max. p-Cresol Sulfate (B86663) Formed (µM)Max. p-Cresol Glucuronide Formed (µM)Reference
100027.2 ± 6.2277.3 ± 12.3 nih.gov

Note: This data is from a study using unlabeled p-Cresol but illustrates the metabolic profile that can be precisely traced using p-Cresol-d7.

In vivo studies, often conducted in rodent models, use p-Cresol-d7 to trace the absorption, distribution, metabolism, and excretion (ADME) of p-Cresol. frontiersin.org After administering p-Cresol-d7, biological samples such as plasma, urine, and tissues can be collected at various time points. Analysis by LC-MS/MS allows for the quantification of the parent compound (p-Cresol-d7) and its labeled metabolites, including this compound.

These studies have revealed significant inter-species differences in metabolism. For instance, in contrast to humans where p-Cresol sulfate is the main metabolite, mice produce p-Cresol sulfate and p-Cresol glucuronide in roughly similar proportions. nih.gov Tracing studies with deuterated compounds are critical for accurately determining these species-specific metabolic profiles and understanding how findings in animal models may translate to human physiology.

Assessment of Metabolic Flux and Turnover Rates

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.comcreative-proteomics.com The use of stable isotope tracers like p-Cresol-d7 is central to MFA. nih.gov

In this context, p-Cresol-d7 would be introduced into an in vitro or in vivo system, and the rate of appearance of its labeled metabolite, this compound, would be measured. isotope.com By tracking the isotopic enrichment of the product pool over time, researchers can calculate the flux through the glucuronidation pathway. This provides a dynamic view of metabolic activity, which is more informative than static concentration measurements alone. Such an approach can be used to determine the turnover rate of p-Cresol via glucuronidation and to understand how this pathway is affected by disease states (e.g., chronic kidney disease) or by therapeutic interventions. While specific MFA studies focused solely on p-Cresol glucuronidation are not widely published, the methodology provides a clear framework for the application of p-Cresol-d7 and its labeled glucuronide in advanced metabolic research.

The Role of this compound in Advancing Gut Microbiome Research

The intricate relationship between the gut microbiota and host metabolism is a rapidly evolving field of study, revealing how microbial activities profoundly influence human health and disease. Central to this research is the accurate measurement of metabolites that arise from the co-metabolism of dietary components by both gut microbes and host enzymes. p-Cresol Glucuronide, a significant product of this interplay, has garnered considerable attention. Its deuterated isotopologue, this compound, serves as an indispensable analytical tool, enabling researchers to precisely quantify its native counterpart and unravel its role in complex biological systems.

Applications in Gut Microbiota Host Co Metabolism Research

p-Cresol (B1678582) Glucuronide-d7 is an isotopically labeled internal standard used in mass spectrometry to ensure the accurate and precise quantification of endogenous p-Cresol Glucuronide. The native compound originates from a multi-step metabolic pathway that bridges the gut microbiome and the host. Certain gut bacteria ferment the amino acids tyrosine and phenylalanine, primarily in the colon, to produce p-cresol. biorxiv.orgnih.gov This microbial product is then absorbed into the host's circulation and transported to the liver and intestinal wall. There, host enzymes, particularly UDP-glucuronosyltransferases (UGTs), detoxify p-cresol by conjugating it with glucuronic acid, forming p-Cresol Glucuronide, which is then excreted, mainly in the urine. caymanchem.com

The quantification of metabolites like p-Cresol Glucuronide in biological matrices such as plasma, urine, or fecal extracts is analytically challenging. These samples contain a multitude of compounds that can interfere with the measurement process, causing what is known as "matrix effects." These effects can artificially suppress or enhance the instrument's signal, leading to inaccurate results.

The use of a stable isotope-labeled internal standard, such as p-Cresol Glucuronide-d7, is the gold standard for overcoming this challenge, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.gov Because this compound is chemically identical to the native analyte, it behaves identically during sample extraction and chromatographic separation. However, its increased mass—due to the replacement of seven hydrogen atoms with deuterium (B1214612)—allows it to be distinguished by the mass spectrometer.

By adding a precise amount of this compound to every sample at the beginning of the workflow, it serves as a reference. Any sample loss or matrix-induced signal variation affects both the native analyte and the deuterated standard proportionally. Researchers can then use the ratio of the native analyte's signal to the internal standard's signal to calculate the true concentration of p-Cresol Glucuronide, ensuring the data is both accurate and reliable.

Table 1: Analytical Properties of this compound as an Internal Standard
PropertyDescriptionAdvantage in Quantitative Analysis
Isotopic LabelingContains seven deuterium atoms, increasing its mass relative to the native compound.Allows for differentiation from the endogenous analyte by the mass spectrometer while maintaining identical chemical properties.
Chemical EquivalenceBehaves identically to native p-Cresol Glucuronide during sample preparation and chromatography.Experiences the same matrix effects (ion suppression/enhancement) and extraction inefficiencies as the analyte.
Quantification MethodUsed in isotope dilution mass spectrometry; concentration is calculated based on the signal ratio of the native analyte to the standard.Corrects for variations in sample handling and instrument response, leading to high accuracy and precision.

The ability to accurately quantify p-Cresol Glucuronide using its deuterated standard is fundamental to understanding how the gut microbiota influences its production. Studies manipulating the gut microbiome have demonstrated a direct link between microbial activity and the levels of this co-metabolite.

Research involving antibiotic administration provides clear evidence of this connection. When broad-spectrum antibiotics are used, they significantly reduce the populations of gut bacteria responsible for producing p-cresol. Consequently, this leads to a dramatic decrease in the urinary excretion of p-Cresol Glucuronide and other related microbial metabolites. nih.govnih.gov

Conversely, Fecal Microbiota Transplantation (FMT) has been shown to restore the production of these compounds. In patients with recurrent Clostridioides difficile infection (rCDI), the gut microbiota is severely dysbiotic, and the production of p-cresol is negligible. Following a successful FMT, which restores a healthy and diverse microbial community, urinary levels of p-Cresol Glucuronide are rapidly and robustly increased, indicating a functional recovery of this host-microbe metabolic pathway. nih.govnih.govbohrium.com This makes the metabolite a sensitive biomarker for monitoring the effectiveness of therapies aimed at manipulating the gut microbiota. nih.gov

Table 2: Impact of Fecal Microbiota Transplantation (FMT) on Urinary p-Cresol Metabolite Levels in rCDI Patients
MetabolitePre-FMT LevelsPost-FMT Levels (Day 7)Interpretation
p-Cresol GlucuronideVery Low / UndetectableSignificantly IncreasedDemonstrates restoration of microbial tyrosine metabolism and host conjugation capacity. nih.gov
p-Cresol Sulfate (B86663)Very Low / UndetectableSignificantly IncreasedConfirms the re-establishment of the gut microbial function needed for p-cresol production. nih.gov

While this compound itself is an inert analytical tool, its application is critical for studying the biological interplay of its native form, p-Cresol Glucuronide, in complex systems. The biological effects of p-Cresol Glucuronide are often concentration-dependent, making precise quantification essential for establishing clear relationships between its levels and physiological outcomes.

Furthermore, emerging research indicates that p-Cresol Glucuronide is not merely a waste product but an active signaling molecule. Studies have shown it can modulate the integrity of the blood-brain barrier. biorxiv.orgnih.gov To investigate such nuanced biological activities, researchers must be able to confidently link specific, accurately measured concentrations to cellular and systemic responses. The use of this compound provides this confidence, removing analytical variability and allowing for a clear interpretation of the dose-response relationship in these complex biological investigations.

Table 3: Importance of Accurate p-Cresol Glucuronide Quantification in Different Research Areas
Research AreaBiological SystemReason for Requiring Accurate Quantification
Chronic Kidney Disease (CKD)Blood Plasma / SerumTo correlate levels of uremic toxins with disease severity and patient outcomes. caymanchem.com
Gut-Brain AxisBrain Tissue, Cerebrospinal Fluid, PlasmaTo determine the precise concentrations at which p-Cresol Glucuronide affects blood-brain barrier integrity and neuronal function. biorxiv.orgnih.gov
Microbiome TherapeuticsUrine, FecesTo serve as a functional biomarker for assessing the engraftment and metabolic activity of transplanted microbiota (FMT). nih.gov
Drug MetabolismLiver and Kidney Microsomes/Cell linesTo study the kinetics and contributions of different UGT enzymes in p-cresol detoxification pathways. caymanchem.com

Future Directions and Advanced Research Perspectives

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

The integration of data from various "-omics" platforms offers a holistic view of biological systems. In this context, p-Cresol (B1678582) Glucuronide-d7 is an indispensable tool for ensuring the accuracy and reliability of metabolomic data, which can then be correlated with proteomic and other omics datasets.

Accurate quantification of metabolites is a cornerstone of successful multi-omics studies. The use of stable isotope-labeled internal standards, such as p-Cresol Glucuronide-d7, is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response in mass spectrometry-based metabolomics. By providing a precise measurement of p-Cresol Glucuronide levels, researchers can confidently correlate these findings with changes in protein expression (proteomics), gene expression (transcriptomics), and genetic variations (genomics).

For instance, in studies of chronic kidney disease (CKD), where p-Cresol and its metabolites accumulate as uremic toxins, accurate quantification of p-Cresol Glucuronide is critical. By using this compound as an internal standard, researchers can obtain precise concentration data. This metabolomic data can then be integrated with proteomic analyses of kidney tissue or plasma to identify proteins and pathways affected by high levels of this uremic toxin. This integrated approach can reveal novel biomarkers for disease progression and uncover new therapeutic targets. While direct studies detailing the use of this compound in proteomics are not yet prevalent, the established use of deuterated standards in quantitative proteomics for biomarker discovery highlights the potential for its application.

Table 1: Illustrative Multi-Omics Integration Strategy Utilizing this compound

Omics LayerRole of this compoundResearch Question ExamplePotential Finding
Metabolomics Accurate quantification of p-Cresol Glucuronide in plasma and urine samples.How do p-Cresol Glucuronide levels change with the progression of chronic kidney disease?A significant increase in plasma p-Cresol Glucuronide correlates with declining renal function.
Proteomics ---Which renal proteins show altered expression in response to elevated p-Cresol Glucuronide?Identification of proteins involved in inflammatory and fibrotic pathways that are upregulated in the presence of high p-Cresol Glucuronide levels.
Transcriptomics ---What are the gene expression changes in renal cells exposed to p-Cresol Glucuronide?Upregulation of genes associated with oxidative stress and cellular injury.

Development of Novel Analytical Methodologies Utilizing Deuterated Glucuronides

The development of sensitive, specific, and high-throughput analytical methods is essential for clinical and research applications. Deuterated glucuronides, including this compound, are central to the advancement of such methodologies, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The principle of stable isotope dilution analysis using a deuterated internal standard is fundamental to achieving high accuracy and precision in quantitative analysis. The deuterated standard, in this case this compound, is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the internal standard is added to the sample at the beginning of the analytical process, it experiences the same sample preparation losses and ionization suppression or enhancement as the analyte. The ratio of the analyte signal to the internal standard signal is then used to calculate the analyte concentration, effectively canceling out any variations.

The use of deuterated standards like p-Cresyl Sulfate-d7 (pCS-d7) is already established for the quantification of the related uremic toxin p-Cresyl Sulfate (B86663) nih.govmdpi.comfrontiersin.org. This provides a strong precedent for the application of this compound in similar assays for p-Cresol Glucuronide. Novel analytical methods can be developed to simultaneously quantify a panel of uremic toxins and their metabolites, with each analyte having its corresponding deuterated internal standard to ensure the highest data quality.

Table 2: Key Parameters in LC-MS/MS Method Development Using Deuterated Glucuronides

ParameterRole of Deuterated Glucuronide (e.g., this compound)
Linearity Helps establish a linear response curve for the analyte over a range of concentrations.
Accuracy Enables the determination of how close the measured value is to the true value by correcting for systematic errors.
Precision Allows for the assessment of the reproducibility of the measurement by accounting for random errors.
Matrix Effect Compensates for the suppression or enhancement of the analyte signal caused by other components in the sample matrix.
Recovery Corrects for losses of the analyte during sample extraction and preparation.

Mechanistic Studies of Glucuronide Conjugation in Disease Research Contexts

Understanding the enzymatic processes involved in the glucuronidation of compounds like p-Cresol is crucial for elucidating their roles in health and disease. This compound can serve as a valuable tool in mechanistic studies of the UDP-glucuronosyltransferase (UGT) enzymes responsible for this conjugation.

By using p-Cresol-d7 as a substrate, researchers can track its conversion to this compound in in vitro systems, such as human liver or kidney microsomes, or in cell-based models. This allows for precise measurement of the kinetic parameters (e.g., Km and Vmax) of the UGT enzymes involved. Furthermore, in animal models of disease, administration of p-Cresol-d7 would enable the tracing of its metabolic pathways and the quantification of the resulting this compound, providing insights into how disease processes affect its metabolism and disposition. Such studies can help to understand the interplay between different metabolic pathways, such as sulfonation and glucuronidation, in the detoxification of p-Cresol.

Table 3: Research Applications of Deuterated p-Cresol Analogs in Mechanistic Studies

Research AreaApplication of Deuterated AnalogExpected Outcome
Enzyme Kinetics Incubation of p-Cresol-d7 with recombinant UGT enzymes or human liver microsomes.Determination of the kinetic parameters (Km, Vmax) of UGT1A6 and UGT1A9 for p-Cresol glucuronidation.
Metabolic Pathway Analysis Administration of p-Cresol-d7 to animal models of kidney disease.Quantification of the relative contributions of glucuronidation versus sulfonation to p-Cresol metabolism in a disease state.
Drug-Metabolite Interactions Co-incubation of p-Cresol-d7 and a drug candidate with liver microsomes.Assessment of the potential for the drug to inhibit or induce the glucuronidation of p-Cresol.

Q & A

What is the metabolic origin of p-Cresol Glucuronide (pCG) and its role as a biomarker in human health?

Basic Question
pCG is synthesized via hepatic glucuronidation of p-cresol, a gut microbiota-derived metabolite from tyrosine and phenylalanine catabolism . It serves as a biomarker for assessing microbial dysbiosis and gut-liver axis dysfunction. Methodologically, pCG levels are quantified using HPLC-fluorescence or LC-MS in serum/plasma to evaluate associations with chronic kidney disease (CKD) progression and cardiovascular comorbidities .

How do interspecies differences in p-cresol conjugation pathways impact translational research?

Advanced Question
In humans, p-cresol sulfate (p-CS) is the dominant conjugate, whereas mice exhibit comparable levels of p-CS and pCG due to divergent sulfotransferase/UGT activity . This discrepancy complicates translational studies, as murine models may overestimate pCG's pathophysiological role. Researchers must validate findings across species and adjust experimental designs (e.g., using humanized liver models) to account for metabolic differences .

What methodological challenges arise in quantifying pCG, and how can they be mitigated?

Advanced Question
pCG quantification is prone to artifacts from acid hydrolysis during sample preparation, which liberates free p-cresol from conjugates . To avoid false positives, researchers should use neutral pH extraction, validate assays with stable isotope-labeled internal standards (e.g., pCG-d7), and employ LC-MS/MS with multiple reaction monitoring (MRM) to distinguish pCG from p-CS .

How does pCG contribute to toxicity mechanisms compared to p-cresol and its sulfate conjugate?

Advanced Question
In HepaRG cells, pCG exhibits lower toxicity than p-cresol (EC50 for LDH release: 0.85 mM vs. 0.64 mM), as glucuronidation reduces cellular oxidative stress and necrosis . However, inhibiting glucuronidation increases p-cresol accumulation, exacerbating toxicity. This highlights pCG's role as a detoxification intermediate rather than a direct toxicant, contrasting with p-CS, which promotes insulin resistance in CKD .

What environmental or physiological factors modulate pCG levels in biological systems?

Advanced Question
Spaceflight studies reveal that microgravity increases plasma pCG levels due to altered gut permeability and hepatic metabolism, peaking early in missions before declining . Similarly, PM2.5 exposure in rats elevates urinary pCG, suggesting environmental toxins disrupt gut microbiota and hepatic conjugation pathways . Researchers should control for such variables in longitudinal studies using multivariate analyses (e.g., ComBat for batch correction) .

How do experimental models like HepaRG cells inform pCG's toxicological profile?

Advanced Question
HepaRG cells, which retain phase I/II metabolic activity, are used to study pCG formation kinetics and toxicity. Key methodologies include:

  • Measuring intracellular pCG via validated LC-MS assays.
  • Using chemical inhibitors (e.g., borneol) to block UGTs and assess glucuronidation's protective role .
  • Correlating pCG levels with oxidative stress markers (DCF fluorescence) and necrosis (LDH release) .

What analytical techniques differentiate pCG from p-CS in complex biological matrices?

Advanced Question
pCG and p-CS are distinguished using:

  • Chromatographic separation : Reverse-phase HPLC with acidic mobile phases to retain sulfate conjugates longer.
  • Mass spectrometry : Negative-ion mode MRM transitions (e.g., m/z 283→85 for pCG vs. m/z 187→80 for p-CS) .
  • Enzymatic digestion : β-glucuronidase treatment to confirm pCG identity by quantifying liberated p-cresol .

How do protein-binding differences between p-CS and pCG influence experimental outcomes?

Advanced Question
p-CS is >90% protein-bound, limiting its cellular uptake, whereas pCG exhibits <6% binding, enabling greater tissue distribution . In vitro studies must account for binding by using protein-free media or equilibrium dialysis to measure free fractions. This difference also affects pharmacokinetic modeling in uremic toxin studies .

What are the implications of co-administered compounds on pCG's metabolic disposition?

Advanced Question
Co-exposure to UGT inhibitors (e.g., diclofenac) increases p-cresol accumulation by 27–30% in HepaRG cells, amplifying toxicity . Conversely, probiotics modulating gut microbiota reduce p-cresol production, lowering pCG burden. Researchers should screen for drug-microbiome interactions using metagenomics and metabolomics .

How can stable isotope-labeled analogs (e.g., pCG-d7) enhance analytical rigor?

Advanced Question
pCG-d7 serves as an internal standard to:

  • Correct for matrix effects in LC-MS quantification.
  • Track glucuronidation kinetics in isotope dilution assays.
  • Validate hydrolysis-resistant methods by spiking samples pre-extraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.